molecular formula C7H5BrN2O B13701284 7-Bromobenzo[c]isoxazol-3-amine

7-Bromobenzo[c]isoxazol-3-amine

Cat. No.: B13701284
M. Wt: 213.03 g/mol
InChI Key: QSXWVGJUMNCRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-bromobenzisoxazole is a heterocyclic compound that features both an amino group and a bromine atom attached to a benzisoxazole ring. Benzisoxazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the amino and bromine substituents in 3-Amino-7-bromobenzisoxazole makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-bromobenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with brominated derivatives under controlled conditions. For example, the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene in the presence of a base like NaHCO₃ and a catalyst such as 2,2′-azobis-(2,4-dimethylvaleronitrile) can yield 3-Amino-7-bromobenzisoxazole .

Industrial Production Methods: Industrial production methods often involve the use of metal catalysts to enhance the efficiency and yield of the reaction. For instance, the use of Cu(I) or Ru(II) catalysts in cycloaddition reactions can facilitate the synthesis of benzisoxazole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-bromobenzisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzisoxazole, while substitution of the bromine atom can produce azido or thiol-substituted derivatives .

Scientific Research Applications

3-Amino-7-bromobenzisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-bromobenzisoxazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

  • 3-Amino-5-bromobenzisoxazole
  • 3-Amino-7-chlorobenzisoxazole
  • 3-Amino-7-fluorobenzisoxazole

Comparison: 3-Amino-7-bromobenzisoxazole is unique due to the presence of the bromine atom at the 7-position, which can influence its reactivity and biological activity. Compared to its chlorinated and fluorinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties due to the larger atomic size and different electronic effects of bromine .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromo-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2

InChI Key

QSXWVGJUMNCRDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.